molecular formula C10H12N2O B8759627 5-Methoxy-2-methyl-indol-1-ylamine

5-Methoxy-2-methyl-indol-1-ylamine

Cat. No.: B8759627
M. Wt: 176.21 g/mol
InChI Key: VWFOWHJAJXNXHP-UHFFFAOYSA-N
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Description

Structural Classification Within Indole Derivatives

The indole scaffold consists of a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substituents on the indole nucleus significantly influence its chemical and biological behavior. For 5-methoxy-2-methyl-indol-1-ylamine:

  • Position 1 : The amine group (-NH$$_2$$) replaces the hydrogen typically bonded to the indole nitrogen. This modification alters electronic properties and potential receptor interactions.
  • Position 2 : A methyl group enhances steric bulk, potentially affecting binding affinity and metabolic stability.
  • Position 5 : A methoxy group (-OCH$$_3$$) introduces electron-donating effects, influencing aromaticity and solubility.

Comparative Structural Analysis

Feature This compound Related Analogs
Position 1 -NH$$_2$$ -H (indole), -CH$$_3$$
Position 2 -CH$$_3$$ -CH$$2$$NH$$2$$, -CH$$_2$$OH
Position 5 -OCH$$_3$$ -OCH$$_3$$, -COOH
Molecular Weight ~177–180 g/mol* 176.21 g/mol, 259.33 g/mol

*Estimated based on analogs.

Historical Context of Indole-Based Compound Research

Indole chemistry traces back to the 19th century with the isolation of strychnine and the structural elucidation of tryptophan-derived alkaloids. Key milestones include:

  • 1818 : Isolation of strychnine, the first indole alkaloid.
  • 1918 : Discovery of ergotamine, highlighting indole’s role in pharmacology.
  • 1950s–1970s : Synthesis of serotonin analogs, underscoring the importance of methoxy and methyl substitutions in neurotransmitter activity.

Modern research focuses on tailoring indole derivatives for targeted therapies, such as modifying substituents to enhance blood-brain barrier permeability or receptor specificity.

Key Physicochemical Properties

While direct data for this compound are limited, inferences from analogs suggest:

Solubility

  • Polarity : The methoxy and amine groups increase polarity, enhancing water solubility compared to unsubstituted indole.
  • pH Dependence : The amine group (pK$$_a$$ ~9–10) protonates in acidic conditions, improving aqueous solubility.

Thermal Properties

  • Melting Point : Estimated 180–200°C (similar to (5-methoxy-1H-indol-2

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-2-methylindol-1-amine

InChI

InChI=1S/C10H12N2O/c1-7-5-8-6-9(13-2)3-4-10(8)12(7)11/h3-6H,11H2,1-2H3

InChI Key

VWFOWHJAJXNXHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1N)C=CC(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

A comparison table is provided below, extrapolated from indirect evidence and general chemical principles:

Compound Core Structure Substituents Key Applications Synthesis Pathway
2-(3,4-Difluorophenyl)cyclopentanone Cyclopentanone 3,4-difluorophenyl Unknown Unknown
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone 4-chlorophenylmethyl, 2,2-dimethyl Intermediate for metconazole (fungicide) Ester hydrolysis with NaH and methyl halide
2,4-Dichlorophenol Phenol 2,4-dichloro R&D (no medicinal/household use) Chlorination of phenol

Key Observations:

  • Steric Considerations : The absence of methyl groups (unlike ) in the queried compound may reduce steric hindrance, facilitating ring-opening or functionalization reactions.

Recommendations :

  • Explore fluorination techniques (e.g., Balz-Schiemann reaction) to synthesize the compound.
  • Conduct comparative studies on reactivity with chlorinated or non-halogenated analogues.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Acetic acid serves as both solvent and proton donor, facilitating imine formation and cyclization.

  • Temperature : Reflux (~118°C) for 8 hours ensures complete conversion.

  • Molar Ratio : A 1:1 stoichiometry of p-anisidine to hydroxyacetone minimizes side products like dimerized intermediates.

Example Protocol (Large-Scale Synthesis):

ComponentQuantityRole
p-Anisidine4.2 kgAromatic amine
Hydroxyacetone2.9 kgCarbonyl donor
Acetic acid25 kgSolvent/catalyst

The mixture is refluxed for 8 hours, followed by vacuum distillation to recover acetic acid (85–90% efficiency). The residue is recrystallized from acetonitrile, yielding 5.2 kg (94%) of off-white crystalline product.

Mechanistic Insights

  • Imine Formation : Protonation of hydroxyacetone’s carbonyl group enables nucleophilic attack by p-anisidine’s amine.

  • Cyclization : Intramolecular electrophilic aromatic substitution forms the pyrrole ring, driven by acetic acid’s Brønsted acidity.

  • Aromatization : Loss of water completes the indole structure, stabilized by conjugation with the methoxy group.

Alternative Methodologies

Aluminum Chloride-Mediated Coupling

A less common approach employs 2,4-dichloropyrimidine and 1-methylindole in the presence of anhydrous aluminum chloride. While originally developed for anti-cancer agents, this method adapts to indole synthesis under modified conditions:

  • Solvent : 1,2-Dimethoxyethane (DME) at 80°C for 2–4 hours.

  • Workup : Quenching with water precipitates crude product, purified via silica chromatography (55% yield).

Key Advantages:

  • Avoids strong acids, enabling compatibility with acid-sensitive functional groups.

  • Scalable to multi-gram quantities with consistent purity.

Industrial-Scale Production

Process Intensification Strategies

Industrial protocols optimize the p-anisidine/hydroxyacetone route through:

  • Continuous Flow Reactors : Reduce reaction time to 2–3 hours by enhancing heat/mass transfer.

  • Solvent Recycling : Acetic acid recovery exceeds 95% via fractional distillation.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥98%HPLC (C18 column)
Residual Solvents<500 ppm acetic acidGas chromatography
Particle Size50–100 µmLaser diffraction

Comparative Analysis of Methods

MethodYieldCost (USD/kg)ScalabilityEnvironmental Impact
p-Anisidine Route94%120HighModerate (acid waste)
AlCl3-Mediated55%340MediumLow (halogenated byproducts)

Key Findings :

  • The p-anisidine method dominates due to cost-effectiveness and high yields.

  • Aluminum chloride-based routes remain niche, reserved for specialized applications requiring halogenated intermediates .

Q & A

Q. Key Considerations :

  • The electron-donating methoxy group at the 5-position directs electrophilic substitution to specific sites, reducing side products .
  • Steric hindrance from the 2-methyl group may require optimized reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd/C for hydrogenation) .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH3), and δ 2.5 ppm (methyl -CH3) confirm substitution patterns .
    • 13C NMR : Methoxy carbons appear at ~55 ppm, while methyl carbons are near 20 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 190.24 for C11H14N2O) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, with validation via R-factors (<0.05) and data-to-parameter ratios (>10:1) .

Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with the Hooft parameter (|Y| < 0.05) .
  • Disordered Atoms : Apply restraints (e.g., SIMU/ISOR in SHELXL) to thermal parameters and test alternative occupancy models .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check hydrogen bonding via Mercury .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for indole derivatives like this compound?

Methodological Answer:

  • Derivative Design : Introduce substituents at the 3- or 4-positions (e.g., sulfonyl groups in 2DQ, 2DU) to modulate receptor binding .
  • Biological Assays :
    • Use in vitro models (e.g., breast tumor cell lines) to assess antiproliferative activity, comparing IC50 values against unmodified indoles .
    • Employ molecular docking (AutoDock Vina) to predict interactions with serotonin receptors or kinases .
  • Data Interpretation : Address contradictory bioactivity data by normalizing results against control compounds (e.g., 5-MeO-DMT) and validating via dose-response curves .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Reaction Optimization :
    • Use flow chemistry to control exothermic reactions (e.g., methylations) and reduce side products .
    • Employ scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
  • Purification :
    • High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (MeCN/H2O) isolates the target compound .
    • Monitor purity via UV-Vis (λmax ~280 nm for indole derivatives) .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Cross-Validation :
    • Compare X-ray data with DFT-optimized structures (e.g., Gaussian09) to confirm bond lengths/angles .
    • Validate NMR assignments using 2D techniques (HSQC, HMBC) .
  • Error Analysis :
    • For SHELX refinement, check for overfitting by comparing wR2 and R1 discrepancies. A Δ > 2% suggests model bias .
    • Re-examine synthetic routes if MS/MS fragments mismatch predicted pathways (e.g., unexpected cleavage at the amine group) .

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